H-Met-met-OH

説明

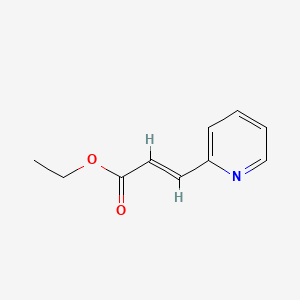

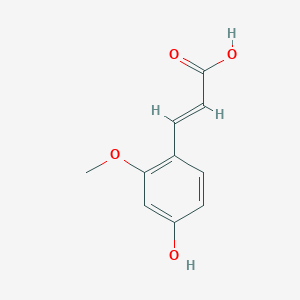

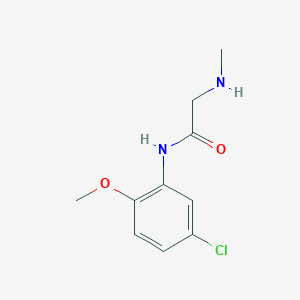

“H-Met-met-OH” is a dipeptide composed of two methionine residues . It’s also known as L-Methionyl-L-methionine . Methionine is a sulfur-containing amino acid that can be readily oxidized by reactive oxygen species .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H20N2O3S2 . The molecular weight is 280.41 . For “H-Met(O)-OH”, the molecular formula is C5H11NO3S, with an average mass of 165.211 Da and a monoisotopic mass of 165.045959 Da .Chemical Reactions Analysis

Methionine residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . The mechanisms of reaction of methionine with hydroxyl radical are not fully understood . Specific carbon-, nitrogen- and sulfur-centered radicals have been identified as intermediates of this reaction .科学的研究の応用

Photolysis in Environmental Science

One of the applications of H-Met-met-OH, specifically in the form of methanol, is in the field of environmental science. The photolysis of aqueous H2O2, which involves methanol, is utilized to measure the yield of *OH radicals. This process is essential for polychromatic UV actinometry in photoreactors. The UV photolysis of H2O2 generates *OH radicals, and in the presence of methanol, formaldehyde is formed. This system is suitable for both monochromatic and polychromatic actinometry in water purification, indicating its importance in environmental applications (Goldstein et al., 2007).

Interstellar Chemistry

In the realm of astronomy and astrophysics, methanol and its precursor, formaldehyde, are key organic molecules in the interstellar medium. They are abundant in both gaseous and solid phases. Research indicates that methanol forms efficiently in cold dense cores or the cold outer envelopes of young stellar objects. This discovery contributes to our understanding of the chemical processes occurring in interstellar space (Cuppen et al., 2009).

Role in Atmospheric and Environmental Chemistry

The hydroxyl radical (*OH), closely related to the chemistry of methanol, plays a significant role in environmental chemistry. It reacts unselectively and instantaneously with surrounding chemicals, including organic pollutants. The presence and reactions of *OH radicals in natural waters, atmosphere, and even in biological systems highlight their broad impact on environmental and atmospheric processes (Gligorovski et al., 2015).

Biological and Chemical Reactions

Methanol is also involved in biological and chemical reactions. For instance, ammonia-oxidizing bacteria have been used to convert methane to methanol. This conversion process has implications for biological nitrogen removal and the production of commodity chemicals (Taher & Chandran, 2013).

Advanced Oxidation Processes

In advanced oxidation processes, hydroxyl radicals play a crucial role. Their generation and reactivity are significantly influenced by factors like the presence of oxygen, pH, and the type of alcohols used as scavengers. This understanding is vital for improving the reliability of hydroxyl radical detection and their application in environmental remediation (Wang et al., 2022).

Safety and Hazards

作用機序

Target of Action

H-Met-met-OH, also known as L-Methionyl-L-methionine, is a dipeptide composed of two methionine residues Methionine residues in proteins can be readily oxidized by reactive oxygen species .

Mode of Action

It’s known that methionine residues can undergo oxidation, resulting in the formation of methionine sulfoxide (meto) . This process is reversible, and MetO can be reduced back to methionine by methionine sulfoxide reductases .

Biochemical Pathways

Methionine plays a crucial role in various biochemical pathways. It is an essential amino acid with commercial value in animal feed, human nutrition, and as a chemical precursor . Microbial production of methionine has seen intensive investigation towards a more sustainable alternative to the chemical synthesis that currently meets the global methionine demand .

Pharmacokinetics

It’s worth noting that the solubility of the compound can significantly impact its bioavailability .

Result of Action

Methionine oxidation is a promising physiological marker of oxidative stress, and its inefficient repair has been linked to neurodegeneration and aging .

Action Environment

The storage and handling instructions for the compound suggest that it should be stored at 4°c, protected from light, and under nitrogen . These conditions likely help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTPOUNUXRBYGW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)